molecular formula C9H8O4 B1352372 2-formyl-5-methoxy-benzoic Acid CAS No. 4785-56-2

2-formyl-5-methoxy-benzoic Acid

Cat. No. B1352372
CAS RN: 4785-56-2
M. Wt: 180.16 g/mol
InChI Key: LMWSIQGMRIVDCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-formyl-5-methoxy-benzoic Acid is an aldehydic acid which consists of benzoic acid substituted by a formyl group at position 2 . It has a molecular formula of C9H8O4 and a molecular weight of 180.16 .


Molecular Structure Analysis

The molecular structure of 2-formyl-5-methoxy-benzoic Acid consists of a benzene ring with a formyl group (-CHO) at position 2 and a methoxy group (-OCH3) at position 5 .

Scientific Research Applications

Methoxybenzaldehydes are found in plants and have significant roles in various industries . They exhibit refreshing fragrance and can be used as flavouring ingredients in food and cosmetics . They also exhibit significant medicinal properties .

  • Methyl-2-formyl benzoate : This compound is known as a bioactive precursor in organic synthesis of compounds due to its variety of pharmacological activities namely antifungal, antihypertensive anti-cancer, antiulcer, antipsychotic and antiviral properties . As an active scaffold, methyl-2-formyl benzoate can be considered as a significant structure and an excellent precursor for the search of new bioactive molecules .

  • 2-Bromo-5-methoxybenzoic acid : This compound is suitable for use in the syntheses of urolithin derivatives . It may be used in the synthesis of substituted aminobenzacridines .

  • 4-Formylbenzoic acid : This compound can be used as a reagent to synthesize acid functionalized mesoporous silica catalyst by the condensation of its aldehyde group with -NH 2 of amine functionalized silica .

properties

IUPAC Name

2-formyl-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-13-7-3-2-6(5-10)8(4-7)9(11)12/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMWSIQGMRIVDCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428345
Record name 2-formyl-5-methoxy-benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-formyl-5-methoxy-benzoic Acid

CAS RN

4785-56-2
Record name 2-formyl-5-methoxy-benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-formyl-5-methoxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

10 g (61 mmol) of 6-methoxyphthalide, 11.4 g (64.0 mmol) of NBS and 200 ml of chlorobenzene are mixed, while stirring, the suspension is heated to 85° C. and 2 ml of a solution of 100 mg of AIBN in 10 ml of chlorobenzene are added. In the course of a few minutes, the temperature rises to 110° C. and a red solution forms. After the rise in-temperature has subsided, the remaining 8 ml are added and the mixture is stirred at 85° C. for 40 min. After cooling to 0° C., the succinimide which has precipitated out is filtered off and rinsed with chlorobenzene. The filtrate is concentrated until an oily residue forms, which is taken up in 10% strength NaOH solution, and the mixture is washed three times with 300 ml of methylene chloride each time. After acidification of the aqueous phase with concentrated HCl, the mixture is stirred at 0° C. for 1 hour. The acid thereby precipitates out in the form of a white precipitate, which is filtered off.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.